Inabenfide

Descripción general

Descripción

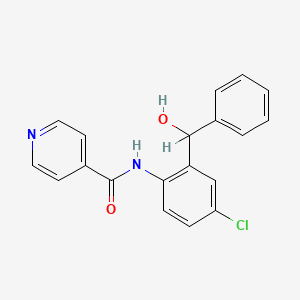

Inabenfide is a plant growth regulator . It is also known as 抗倒胺 in Chinese, inabenfide in French, and инабенфид in Russian . The IUPAC name for Inabenfide is rac-N-{4-chloro-2-[®-hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide . It belongs to the class of organic compounds known as aromatic anilides .

Molecular Structure Analysis

The Inabenfide molecule contains a total of 41 bonds. There are 26 non-H bond(s), 19 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Pyridine(s) .

Physical And Chemical Properties Analysis

Inabenfide has a molecular formula of C19H15ClN2O2 and a molecular weight of 338.79 g/mol . It has a boiling point of 454.6±45.0 °C at 760 mmHg, a vapor pressure of 0.0±1.2 mmHg at 25°C, and an enthalpy of vaporization of 75.3±3.0 kJ/mol . The flash point is 228.7±28.7 °C . The surface tension is 61.5±3.0 dyne/cm, and the molar volume is 251.1±3.0 cm .

Aplicaciones Científicas De Investigación

Agriculture: Enhancing Rice Cultivation

Inabenfide has been utilized as an inhibitor of gibberellin biosynthesis, which is instrumental in rice cultivation. It promotes tillering and increases the number of panicles without affecting the total grain number, thus potentially increasing yield .

Plant Growth Regulation

As a plant growth retardant, Inabenfide is used to control the growth and development of plants. It inhibits gibberellin biosynthesis, affecting plant height and stem elongation, which can be beneficial in managing crop size and improving resistance to lodging .

Environmental Science: Eco-Friendly Cultivation

Inabenfide’s application in no-tillage rice cultivation with controlled fertilization contributes to eco-friendly agricultural practices. It supports sustainable farming by reducing labor and time while maintaining crop yield .

Biotechnology: Gibberellin Biosynthesis Inhibition

Inabenfide’s role in inhibiting gibberellin biosynthesis has implications in biotechnological applications, where controlling plant hormones can be crucial for research and development in crop science .

Material Science: Analytical Standard

Inabenfide serves as an analytical standard in material science, helping in the analysis of chemical compounds and contributing to quality control and research in various industrial applications .

Food Industry: Potential Applications

While direct applications of Inabenfide in the food industry are not explicitly documented, its role in agriculture indirectly impacts food production. By enhancing crop yields and contributing to sustainable farming practices, Inabenfide plays a part in the food supply chain .

Mecanismo De Acción

Target of Action

Inabenfide, also known as 4’-chloro-2’-(α-hydroxybenzyl)-isonicotinanilide, primarily targets the biosynthesis of gibberellin (GA), a plant hormone that regulates growth and influences various developmental processes . By inhibiting GA biosynthesis, Inabenfide affects the growth and development of plants, particularly rice .

Mode of Action

Inabenfide acts as an inhibitor of GA biosynthesis . It specifically blocks the oxidative pathway involved in GA biosynthesis . This inhibition leads to a shortening of lower internodes and upper leaf blades in plants, which is a key factor in preventing lodging (falling over) in crops like rice .

Biochemical Pathways

The primary biochemical pathway affected by Inabenfide is the gibberellin biosynthesis pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes. By inhibiting the biosynthesis of gibberellins, Inabenfide can control the growth and development of plants .

Pharmacokinetics

It’s known that inabenfide is applied to the surface in submerged conditions, indicating that its bioavailability may be influenced by its method of application .

Result of Action

Inabenfide’s action results in significant changes in plant growth. Specifically, it leads to a shortening of lower internodes and upper leaf blades in plants . In rice cultivation, Inabenfide has been shown to promote tillering (the production of side shoots), which can increase yield . It also decreases the number of grains per panicle (a branching flower cluster), but this reduction is compensated by the increased number of panicles .

Action Environment

The efficacy and stability of Inabenfide can be influenced by environmental factors. For instance, it’s applied in submerged conditions, suggesting that water availability and soil conditions could impact its action . Furthermore, its use is particularly effective in no-tillage rice cultivation with a single basal fertilization, indicating that farming practices and nutrient availability also play a role in its effectiveness .

Propiedades

IUPAC Name |

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12,18,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDCOZXELJAUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058192 | |

| Record name | Inabenfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inabenfide | |

CAS RN |

82211-24-3 | |

| Record name | Inabenfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82211-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inabenfide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082211243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inabenfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinecarboxamide, N-[4-chloro-2-(hydroxyphenylmethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3aS,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1213279.png)